Subnanomolar 5-HT2A Receptor Affinity Compared to Closest Alkylphenyl and Aryl Analogs
Within the series of 1,3-disubstituted thioureas, the target compound (identified as Compound 5 in the study) demonstrates a 5-HT2A receptor binding affinity (Ki) of 0.6 nM, which is substantially higher than several direct aryl and alkylphenyl analogs (e.g., Compound 9 and 10) [1]. While the most potent analog (Compound 1) achieves 0.043 nM, Compound 5 uniquely balances this high affinity with a distinct in vivo pharmacological signature, including a dose-dependent antagonism of DOI-elicited head-twitch response (HTR) and strong reduction of amphetamine-evoked hyperactivity, which are not uniformly observed across the series [1]. The specific 4-isopropylphenyl substituent is critical for achieving this specific functional profile.
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.6 nM (Compound 5) |
| Comparator Or Baseline | Compound 1: 0.043 nM; Compound 9 and 10: significantly lower affinity (exact Ki not numerically defined in the abstract but described as less active) |
| Quantified Difference | ~14-fold lower affinity than Compound 1, but functionally distinct; superior to Compounds 9 and 10. |
| Conditions | In vitro radioligand binding assay against human 5-HT2A receptor. |
Why This Matters
For researchers requiring a 5-HT2A antagonist tool compound with a balanced affinity and a specific in vivo central nervous system (CNS) functional profile (e.g., hyperactivity reduction without the extreme potency of Compound 1), this compound offers a unique pharmacological window not achievable with other analogs.
- [1] Bielenica, A., Kędzierska, E., Koliński, M., Kmiecik, S., Koliński, A., Fiorino, F., ... & Struga, M. (2016). 5-HT2 receptor affinity, docking studies and pharmacological evaluation of a series of 1,3-disubstituted thiourea derivatives. European Journal of Medicinal Chemistry, 116, 173-186. View Source
